2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Coupling Reaction: The pyrazole derivative is then coupled with a fluorinated pyridine carboxylic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazole and pyridine rings can engage in coordination with metal ions or other active sites in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide
- 2-chloro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide
- 2-fluoro-N-[1-(4-aminophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide
Uniqueness
2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide is unique due to the presence of both a fluorine atom and a nitrophenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity in biological systems, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-nitrophenyl)pyrazol-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5O3/c16-13-9-10(5-7-17-13)15(22)19-14-6-8-18-20(14)11-1-3-12(4-2-11)21(23)24/h1-9H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTKICLGGMMASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)NC(=O)C3=CC(=NC=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.